molecular formula C14H13ClN2O2 B6123795 3-(4-chlorophenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide

3-(4-chlorophenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide

Cat. No.: B6123795
M. Wt: 276.72 g/mol
InChI Key: HCIFYZGCTUQJEX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide is a heterocyclic compound that contains both pyrazine and cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 4-chlorophenyl-substituted precursor with a methyl group and an oxidizing agent to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-chlorophenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The compound’s unique structure allows it to bind to active sites, altering the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide stands out due to its specific combination of a chlorophenyl group and a pyrazine ring, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9-14(10-5-7-11(15)8-6-10)17(19)13-4-2-3-12(13)16(9)18/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIFYZGCTUQJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])CCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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